phosphanium bromide CAS No. 15109-98-5](/img/structure/B14717137.png)
[2-Oxo-2-(thiophen-2-yl)ethyl](triphenyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide: is a chemical compound that belongs to the class of phosphonium salts It is characterized by the presence of a thiophene ring, a triphenylphosphonium group, and a bromide ion
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide typically involves the reaction of triphenylphosphine with a thiophene derivative. One common method is the reaction of triphenylphosphine with 2-bromoacetylthiophene in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetonitrile or dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromide ion can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium iodide (NaI) or potassium tert-butoxide (KOtBu) are used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phosphonium salts.
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is used as a reagent for the preparation of other phosphonium salts and as a precursor for the synthesis of complex molecules.
Biology: The compound has potential applications in biological studies, particularly in the development of new drugs and therapeutic agents. Its unique structure allows it to interact with various biological targets.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interact with cellular components and disrupt cancer cell growth.
Industry: In materials science, the compound is investigated for its use in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide involves its interaction with molecular targets such as enzymes and receptors. The triphenylphosphonium group allows the compound to penetrate cell membranes and accumulate in mitochondria, where it can exert its effects. The thiophene ring can interact with various proteins and enzymes, leading to changes in cellular function and signaling pathways.
Comparaison Avec Des Composés Similaires
- 2-Oxo-2-(phenyl)ethylphosphanium bromide
- 2-Oxo-2-(furan-2-yl)ethylphosphanium bromide
- 2-Oxo-2-(pyridin-2-yl)ethylphosphanium bromide
Comparison: Compared to these similar compounds, 2-Oxo-2-(thiophen-2-yl)ethylphosphanium bromide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological targets or materials properties are desired.
Propriétés
Numéro CAS |
15109-98-5 |
|---|---|
Formule moléculaire |
C24H20BrOPS |
Poids moléculaire |
467.4 g/mol |
Nom IUPAC |
(2-oxo-2-thiophen-2-ylethyl)-triphenylphosphanium;bromide |
InChI |
InChI=1S/C24H20OPS.BrH/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22;/h1-18H,19H2;1H/q+1;/p-1 |
Clé InChI |
GXCGYQXOUXCGRF-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


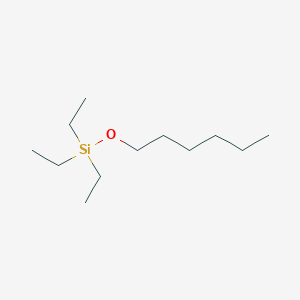
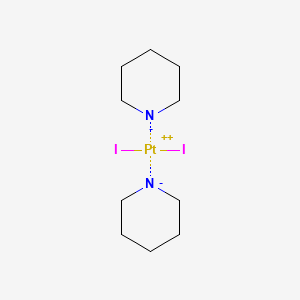
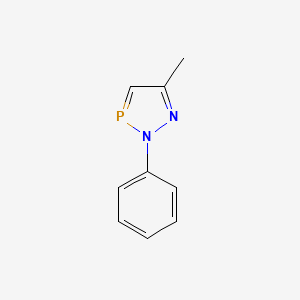
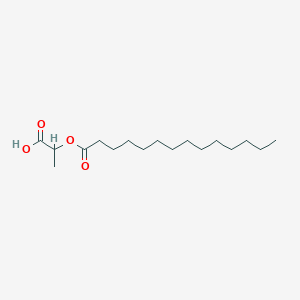
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)



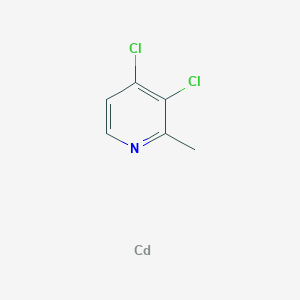
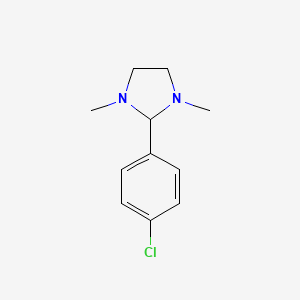
![1-Acetyl-1',3'-dihydrospiro[indole-3,2'-naphtho[2,3-d]imidazol]-2(1h)-one](/img/structure/B14717119.png)



